![molecular formula C18H26N4O4 B3853212 ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853212.png)
ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate
Overview
Description
Ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 114 - 116 degrees Celsius . It is solid in its physical form .Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Future Directions
While specific future directions for this compound are not available, nitrophenylpiperazine derivatives have been suggested as potential lead structures for the design of potent tyrosinase inhibitors . This could pave the way for the development of more effective tyrosinase inhibitors for potential applications in various fields .
properties
IUPAC Name |
ethyl 4-[4-(4-nitrophenyl)piperazin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-2-26-18(23)21-9-7-16(8-10-21)20-13-11-19(12-14-20)15-3-5-17(6-4-15)22(24)25/h3-6,16H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFMRBZPWEIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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